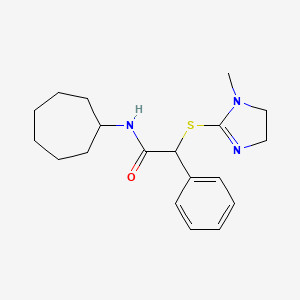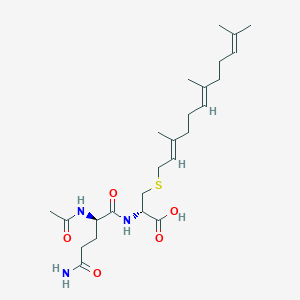
Fmoc-Pro-OH-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N, commonly referred to as Fmoc-Pro-OH-15N, is a derivative of L-proline where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N typically involves the reaction of L-proline-15N with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Protection and Deprotection Reactions: The Fmoc group serves as a protecting group for the amino group in peptide synthesis.
Common Reagents and Conditions:
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine in DMF: Used for removing the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis reaction.
Major Products Formed:
Fmoc-Pro-OH-15N: The primary product formed during the synthesis.
Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 label makes it suitable for NMR studies to investigate peptide structures and dynamics.
Isotope Labeling: Used in metabolic studies and tracer experiments to track nitrogen atoms in biological systems.
Mechanism of Action
The primary mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-proline during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . The nitrogen-15 label allows for detailed NMR studies to understand the molecular interactions and dynamics of peptides .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-proline-13C5,15N: A similar compound where both carbon and nitrogen atoms are isotopically labeled.
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N: Another Fmoc-protected amino acid with nitrogen-15 labeling.
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N: Fmoc-protected methionine with nitrogen-15 labeling.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is unique due to its specific application in peptide synthesis and its nitrogen-15 labeling, which makes it highly suitable for NMR studies. Its stability and ease of removal under mild conditions further enhance its utility in various research applications .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1 |
InChI Key |
ZPGDWQNBZYOZTI-STBUMTBBSA-N |
Isomeric SMILES |
C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


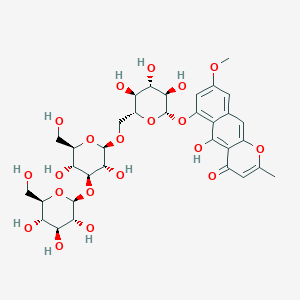
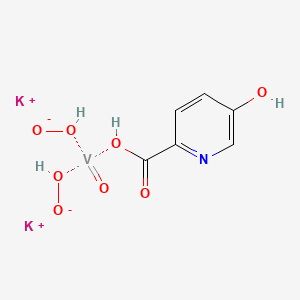

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
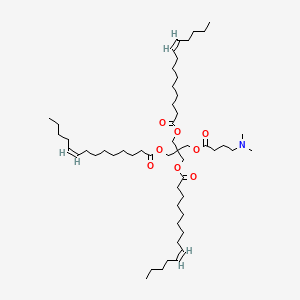
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
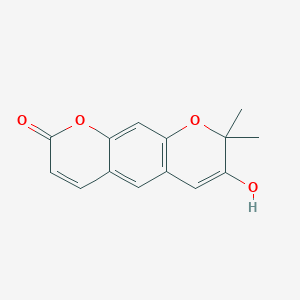
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

